2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine
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Overview
Description
2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with butyl(methyl)amino and ethylamino groups, along with a dichlorophenyl guanidine moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the butyl(methyl)amino and ethylamino groups. The final step involves the attachment of the dichlorophenyl guanidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including potential antimicrobial or anticancer activities.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine: shares structural similarities with other pyrimidine and guanidine derivatives.
This compound: is unique due to its specific substitution pattern and combination of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties. Its combination of a pyrimidine ring with butyl(methyl)amino, ethylamino, and dichlorophenyl guanidine groups sets it apart from other compounds, potentially leading to unique applications and activities.
Properties
CAS No. |
51386-79-9 |
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Molecular Formula |
C19H27Cl2N7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[4-[2-[butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C19H27Cl2N7/c1-4-5-9-28(3)10-8-23-17-11-13(2)24-19(26-17)27-18(22)25-14-6-7-15(20)16(21)12-14/h6-7,11-12H,4-5,8-10H2,1-3H3,(H4,22,23,24,25,26,27) |
InChI Key |
PZGFHLAXVGMDLP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(C)CCNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCN(C)CCNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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